4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Overview
Description
“4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” is an organic compound with the molecular formula C16H12O2 . It is an ethynyl derivative of benzaldehyde . The compound has a molecular weight of 236.27 .
Synthesis Analysis
The synthesis of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” could potentially involve the Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Molecular Structure Analysis
The molecular structure of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” consists of a benzaldehyde group attached to a 4-methoxyphenyl group via an ethynyl linkage . The InChI code for the compound is 1S/C16H12O2/c1-18-16-10-7-13 (8-11-16)6-9-14-4-2-3-5-15 (14)12-17/h2-5,7-8,10-12H,1H3 .Chemical Reactions Analysis
The ethynyl functionality of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” may undergo a Sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .Physical And Chemical Properties Analysis
“4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” is a solid at room temperature . It has a melting point of 103-106 °C . The compound is stable under normal conditions and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Photocatalysis
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde has been studied in the context of photocatalysis. Davidson et al. (2015) explored its use in synthesizing [RuCl(2,2'-bipyridine)(L(n))]PF6 based complexes for photocatalysis. These complexes, including 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, demonstrated effective photocatalytic properties without detrimental effects on their ability to catalyze the oxidation of 4-methoxybenzyl alcohol to benzaldehyde (Davidson et al., 2015).
Catalytic Reactions
In another application, Fujii et al. (2002) described the use of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in rhodium-catalyzed addition reactions. The study demonstrated the arylation and alkenylation of aromatic aldehydes using silanediols, where 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde played a crucial role (Fujii et al., 2002).
Linkers in Solid Phase Organic Synthesis
Swayze (1997) investigated 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde as a potential linker in solid phase organic synthesis. The research focused on its reductive amination and further conversion to secondary amide derivatives, demonstrating its utility in synthesizing high-purity products (Swayze, 1997).
Antimicrobial and Antioxidant Properties
Rangaswamy et al. (2017) synthesized a new class of compounds using 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, exploring their antimicrobial and antioxidant activities. The compounds showed significant antimicrobial and antioxidant efficacy, indicating potential pharmaceutical applications (Rangaswamy et al., 2017).
Polymer Synthesis
Neilson et al. (2008) utilized 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in the synthesis of novel polymers. These polymers displayed excellent thermal stability and high fluorescence, suggesting applications in materials science (Neilson et al., 2008).
Second Harmonic Generation
Singh et al. (2001) investigated the use of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in second harmonic generation applications. The study highlighted its potential for use in ultra-violet and near infrared wavelength regions due to its high conversion efficiency (Singh et al., 2001).
Safety And Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZKYLWDRVUACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462689 | |
Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
CAS RN |
123770-71-8 | |
Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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